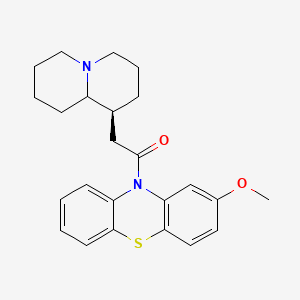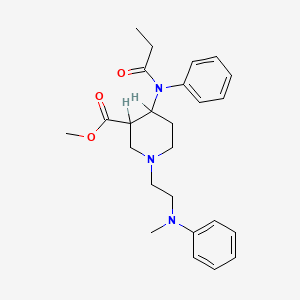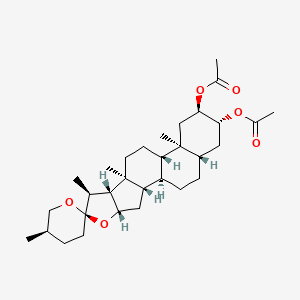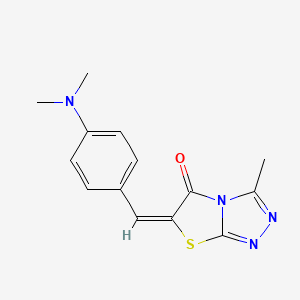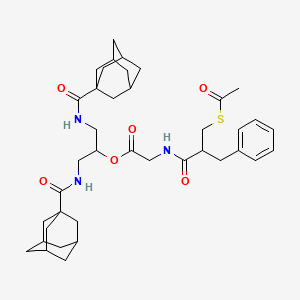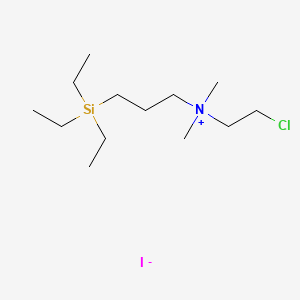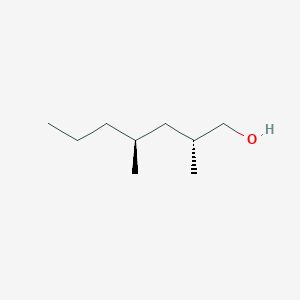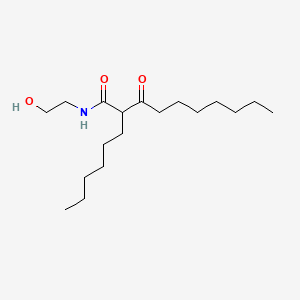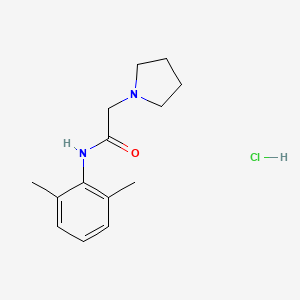
Pyrrocaine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrocaine hydrochloride is a synthetic local anesthetic belonging to the amino ester group. It is primarily used in medical procedures to induce local anesthesia, particularly in dental practices. This compound functions by blocking nerve impulses, thereby numbing the targeted area.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrocaine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction is typically catalyzed by an acid such as hydrochloric acid, which also helps in forming the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, this compound is produced through liquid-phase hydrogenation using Pd-based catalysts. This method involves the hydrogenation of nitro groups to amines, followed by esterification. The process is optimized to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Pyrrocaine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form para-aminobenzoic acid.
Reduction: The nitro groups in its precursors can be reduced to amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.
Major Products
Oxidation: Para-aminobenzoic acid.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pyrrocaine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other reactions.
Biology: Employed in studies involving nerve impulse transmission and local anesthesia.
Medicine: Extensively used in dental procedures and minor surgeries to provide local anesthesia.
Industry: Utilized in the formulation of various pharmaceutical products
Mechanism of Action
Pyrrocaine hydrochloride exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the generation of action potentials, thereby blocking nerve impulse transmission and producing a numbing effect .
Comparison with Similar Compounds
Similar Compounds
Procaine: Another local anesthetic with a similar structure and function.
Lidocaine: A more potent local anesthetic with a longer duration of action.
Tetracaine: Known for its higher potency and longer duration compared to Pyrrocaine hydrochloride.
Uniqueness
This compound is unique in its specific ester linkage, which influences its pharmacokinetics and duration of action. Unlike lidocaine, which is an amide, this compound is an ester, making it more susceptible to hydrolysis by plasma esterases .
Properties
CAS No. |
2210-64-2 |
|---|---|
Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16;/h5-7H,3-4,8-10H2,1-2H3,(H,15,17);1H |
InChI Key |
FOZDSRIRBNRBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2.Cl |
Related CAS |
2210-77-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


